Welcome to the BenchChem Online Store!
molecular formula C9H9NO4 B8438744 7-Nitro-2,3-dihydrobenzofuran-2-methanol

7-Nitro-2,3-dihydrobenzofuran-2-methanol

Cat. No. B8438744
M. Wt: 195.17 g/mol
InChI Key: MRIPHPFOIYYHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07435837B2

Procedure details

To a solution of 2-nitrophenol (13.9 g, 100 mmol) in N,N-dimethylformamide (300 mL) was added with sodium hydride (4.2 g, 100 mmol 60%) followed by allyl bromide (13.3 g, 110 mmol) and the reaction was allowed to stir at room temperature for 2 hours The reaction mixture was diluted with water (500 mL) to dissolve any solids and extracted with ethyl acetate (3×250 mL). The combined organic layers were washed with water (4×500 mL), saturated aqueous sodium chloride (400 mL), dried (magnesium sulfate) and the solvent removed in vacuo to give 1-(allyloxy)-2-nitrobenzene. The oil was re-dissolved in mesitylene (500 mL) and heated at reflux for 3 d. Removal of the solvent in vacuo provided a crude oil. Purification by flash column chromatography (silica, dichloromethane:hexanes 0.5:9.5) provided 6.8 g, (50%) of 2-allyl-6-nitrophenol as a yellow oil. To a solution of 2-allyl-6-nitrophenol (6.6 g, 36.84 mmol) in dichloromethane (300 mL) was added 3-chloroperoxybenzoic acid (77%, 16.5 g, 73.67 mmol) The reaction mixture was allowed to stir at room temperature for 8 h. The reaction mixture was washed with a 1:1 solution of 10% sodium sulfite:saturated sodium bicarbonate (2×300 mL). The solvent was removed in vacuo to give crude yellow oil. The oil was diluted with methanol (300 mL) and added to a solution of potassium carbonate (15.0 g, 108.5 mmol) the solution was allowed to stir at room temperature 2 h. The solvent was removed in vacuo. The residue was washed with water (1000 mL) and ethyl acetate (500 mL). The aqueous layer was acidified with 1 N aqueous hydrogen chloride and washed with ethyl acetate (500 mL). The combined organics were washed with water (500 mL), saturated aqueous sodium chloride (500 mL), dried (magnesium sulfate) and the solvent removed in vacuo to provide a crude solid. Purification by flash column chromatography (silica, dichloromethane:hexanes 4:10) provided 3.18 g (44%) of (±)-(7-nitro-2,3-dihydro-1-benzofuran-2-yl)methanol as yellow solid. mp 63-65° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[OH:13])[CH:2]=[CH2:3].ClC1C=C(C=CC=1)C(OO)=[O:19].C(=O)([O-])[O-].[K+].[K+]>ClCCl.CO>[N+:10]([C:6]1[C:5]2[O:13][CH:2]([CH2:3][OH:19])[CH2:1][C:4]=2[CH:9]=[CH:8][CH:7]=1)([O-:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C=C)C1=C(C(=CC=C1)[N+](=O)[O-])O
Name
Quantity
16.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with a 1:1 solution of 10% sodium sulfite
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude yellow oil
STIRRING
Type
STIRRING
Details
to stir at room temperature 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
The residue was washed with water (1000 mL) and ethyl acetate (500 mL)
WASH
Type
WASH
Details
washed with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (500 mL), saturated aqueous sodium chloride (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a crude solid
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, dichloromethane:hexanes 4:10)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2CC(OC21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.